molecular formula C11H16ClNO3 B3019668 Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride CAS No. 1093938-80-7

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Cat. No. B3019668
M. Wt: 245.7
InChI Key: RNLVERHHUIYMEM-UHFFFAOYSA-N
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Patent
US09227918B2

Procedure details

To a solution of 0.429 g (1.81 mmol) of 2-methoxy-5-(2-nitrovinyl)benzoate in 18 mL of methanol was added 0.75 mL of 12 N HCl followed by 50 mg of 10% palladium on carbon. The mixture was stirred for 3 h under a balloon hydrogen atmosphere then degassed with nitrogen and filtered. Evaporation gave methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride as a sticky oil.
Name
2-methoxy-5-(2-nitrovinyl)benzoate
Quantity
0.429 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:13][N+:14]([O-])=O)=[CH:8][C:4]=1[C:5]([O-:7])=[O:6].[ClH:17].[H][H].[CH3:20]O>[Pd]>[ClH:17].[NH2:14][CH2:13][CH2:12][C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]([CH:8]=1)[C:5]([O:7][CH3:20])=[O:6] |f:5.6|

Inputs

Step One
Name
2-methoxy-5-(2-nitrovinyl)benzoate
Quantity
0.429 g
Type
reactant
Smiles
COC1=C(C(=O)[O-])C=C(C=C1)C=C[N+](=O)[O-]
Name
Quantity
0.75 mL
Type
reactant
Smiles
Cl
Name
Quantity
18 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then degassed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCC=1C=CC(=C(C(=O)OC)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.